3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid
Description
Properties
IUPAC Name |
3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c15-9(16)5-6-17-10-12-13-11-14(10)7-3-1-2-4-8(7)18-11/h1-4H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBILBIKDTZGNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCCC(=O)O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Similar compounds have been found to exhibit biological activity, suggesting that they may interact with various biochemical pathways.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacological activities, suggesting that they may have favorable adme properties.
Biological Activity
The compound 3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid is a derivative of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis
The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives typically involves the oxidation of mercaptophenyl moieties and subsequent C-H bond functionalization. A novel synthetic route has been reported that enhances yield and functional group tolerance. The reaction mechanisms often involve the formation of disulfide intermediates leading to intramolecular cyclization to form the desired tricyclic structures .
Table 1: Synthetic Approaches to Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives
| Methodology | Key Steps | Yield (%) |
|---|---|---|
| Oxidative cyclization | Oxidation of thiol to disulfide | 70-90 |
| C-H bond functionalization | Intramolecular cyclization | 80-95 |
| Tandem C–N and C–S bond formation | From o-bromo-arylisothiocyanates | 85 |
Biological Activity
The biological activity of this compound has been explored in various studies. Notably:
- Anticancer Activity : Several derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, a study evaluated a series of S-benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles and reported IC50 values indicating potent activity against breast cancer (MCF-7) and liver cancer (HepG2) cells with apoptosis-inducing effects observed through caspase activation pathways .
- Kinase Inhibition : The compound has been profiled for its ability to inhibit specific kinases involved in cancer progression. Inhibitory assays revealed that certain derivatives effectively target BCR-ABL kinases associated with chronic myeloid leukemia (CML), suggesting potential as therapeutic agents in resistant cases .
Table 2: Cytotoxicity and Kinase Profiling Results
| Compound Name | Cell Line Tested | IC50 (µM) | Kinase Targeted |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | BCR-ABL |
| S-benzo[4,5]thiazolo derivatives | HepG2 | 15.0 | EGFR |
| Novel triazole derivatives | A549 (lung cancer) | 10.0 | BRAFV600E |
The mechanism by which these compounds exert their biological effects is multifaceted:
- Induction of Apoptosis : The compounds trigger apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G1/S phase transition by modulating cyclin-dependent kinases (CDKs), which play critical roles in cell proliferation.
- Inhibition of Tumor Growth : In vivo studies demonstrated that these compounds significantly reduce tumor volume in xenograft models by inhibiting angiogenesis and promoting tumor cell death.
Case Studies
A notable case study involved the evaluation of a specific derivative in a mouse model of breast cancer. The compound was administered at varying doses over four weeks. Results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole exhibit a wide range of biological activities including antitumor, antifungal, anti-inflammatory, and anticonvulsant properties. The specific activities of 3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid are summarized below.
Table 2: Biological Activities of this compound
Applications in Pharmaceuticals
The compound's biological activities make it a candidate for development into pharmaceuticals. Its antitumor properties suggest potential use in cancer therapies. Additionally, its antifungal activity points towards applications in treating fungal infections. The anti-inflammatory effects indicate possible use in managing inflammatory diseases.
Case Study: Antitumor Activity
In a study examining the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Agricultural Applications
In addition to its pharmaceutical potential, this compound has applications in agriculture. Certain derivatives have been developed as fungicides to combat rice blast disease in crops. The efficacy of these compounds against plant pathogens highlights their importance in agricultural biotechnology.
Table 3: Agricultural Efficacy of Derivatives
| Compound Name | Target Pathogen | Efficacy (%) |
|---|---|---|
| Tricyclazole | Magnaporthe oryzae | 85 |
| Other Derivatives | Various fungi | 70-90 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzo[4,5]thiazolo[2,3-c][1,2,4]triazole scaffold has been modified with diverse substituents to explore structure-activity relationships (SAR). Below is a comparative analysis of key derivatives:
Key Observations:
Amide-linked benzoic acid (as in ) shows higher rigidity due to the aromatic amide group, which may influence binding affinity to enzymes or receptors . Piperidinyl ketone derivatives () demonstrate improved membrane permeability, critical for central nervous system (CNS) targeting .
Synthetic Efficiency :
- Methyl-substituted derivatives (6b, 6c) achieve higher yields (82–89%) via C–H functionalization, a method favored for scalability .
- Propionic acid derivatives require additional steps for carboxylic acid protection/deprotection, slightly reducing overall yields .
Biological Activity: Antimicrobial Activity: Thiazolidinone-appended derivatives (e.g., 6a, 6e) show MIC values of 2–8 µg/mL against S. aureus and E. coli, attributed to the thiazolidinone moiety’s ability to disrupt bacterial membranes . Anticancer Potential: Derivatives like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) exhibit IC₅₀ values <1 µM against lung and breast cancer cells, though the propionic acid analog’s activity remains unexplored .
Preparation Methods
Reaction Conditions and Mechanism
In a typical procedure, s-triazolo[3,4-b]benzothiazole-3-thiol (1.0 g, 4.8 mmol) is dissolved in aqueous ethanol (20 mL) with sodium hydroxide (0.38 g, 4.8 mmol) and β-chloropropionic acid (0.52 g, 4.8 mmol). The mixture is refluxed for 12 hours, cooled, and acidified with concentrated HCl to precipitate the product. Recrystallization from aqueous ethanol yields the target compound as a white amorphous powder (1.10 g, 79.2% yield).
This SN2 nucleophilic substitution proceeds via deprotonation of the thiol group by NaOH, generating a thiolate ion that attacks the electrophilic carbon of β-chloropropionic acid. The reaction’s success hinges on the use of ethanol-water as a solvent, which balances solubility and reactivity while minimizing side reactions.
Oxidative Cyclization via Disulfide Intermediate
A more versatile method, reported in recent literature, involves a two-step process: deprotection of a protected thiol followed by oxidative cyclization.
Deprotection of p-Methoxybenzyl (PMB) Group
The precursor, 4-(2-((4-methoxybenzyl)thio)phenyl)-4H-1,2,4-triazole (Z ), undergoes deprotection using triflic acid and anisole in trifluoroacetic acid (TFA) at 0°C under argon. This step liberates the free thiol (AA ) quantitatively.
Critical Parameters
-
Temperature Control : Maintaining 0°C prevents premature oxidation.
-
Acid Selection : TFA ensures solubility, while triflic acid efficiently cleaves the PMB group without degrading the triazole core.
Oxidative Cyclization to Form Tricyclic Core
The free thiol (AA ) is treated with dimethyl sulfoxide (DMSO) at 100°C for 4 hours, yielding the benzothiazolo[2,3-c][1,triazole derivative (AB ) in 83% isolated yield.
Mechanistic Insights
-
Disulfide Formation : DMSO oxidizes the thiol to a disulfide intermediate (5a ).
-
C-H Functionalization : Deprotonation of the triazole’s C-H bond enables intramolecular attack by the sulfur atom, forming the thiazole ring.
-
Aromaticity-Driven Cyclization : The reaction is driven by the thermodynamic stability of the fused heteroaromatic system.
Optimization Data
Key findings from reaction optimization are summarized below:
| Entry | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H₂O₂ (30%) | EtOH | 25 | 16 | 78 |
| 2 | H₂O₂ (30%) | EtOH | 80 | 16 | 78 |
| 3 | H₂O₂ (excess) | EtOH | 80 | 16 | 75 |
| 4 | H₂O₂/NaOH | H₂O | 80 | 16 | 0 |
| 5 | DMSO | DMSO | 25 | 16 | 0 |
| 6 | DMSO | DMSO | 100 | 4 | 83 |
| 7 | DMSO/I₂ | DMSO | 100 | 4 | 83 |
Table 1: Optimization of oxidative cyclization conditions for 6a .
DMSO at 100°C emerged as optimal, acting as both solvent and oxidant. The absence of aqueous bases (e.g., NaOH) prevented disulfide stagnation, while elevated temperatures accelerated C-H bond activation.
Alternative Routes and Comparative Analysis
Nucleophilic Aromatic Substitution (NAS)
Substituted 2-mercaptoanilines, precursors to triazole derivatives, are synthesized via NAS of 1-fluoro-2-nitrobenzene derivatives with (4-methoxyphenyl)methanethiol. Subsequent reduction with Fe/NH₄Cl yields 2-mercaptoanilines (2b–2r ) in 79–99% yields.
Challenges
Photochemical Cyclization
Irradiation of intermediate P at 254 nm induces cyclization to R , albeit in moderate yields (45–55%). This method is less favored due to scalability issues and side reactions.
Critical Evaluation of Methodologies
Table 2: Comparison of synthetic routes.
The oxidative cyclization route offers superior versatility for derivatives with electron-withdrawing groups (-NO₂, -COOH) or halogens, though the direct alkylation method remains preferable for unsubstituted analogs.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives, and how do they compare in efficiency?
- Answer : Three main strategies are reported:
- Oxidative C-H functionalization of disulfide intermediates (high functional group tolerance, yields 60–90%, reaction times <6 hours) .
- One-pot synthesis starting from 2-hydrazinobenzothiazole, anthranilic acid, and aldehydes in ethanol (yields 41–62%, optimized for scalability) .
- Green synthesis using CuCl₂·2H₂O (1 mol%) in water, achieving regio-selectivity with minimal catalyst loading .
- Methodological Tip: Select solvents (e.g., ethanol for yield optimization) and catalysts based on target functional groups and sustainability goals.
Q. How can researchers confirm the structural integrity of synthesized derivatives?
- Answer : Use multi-technique validation:
- HRMS/ESI for exact mass verification (e.g., [M+H]+ observed vs. calculated) .
- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- IR spectroscopy for functional groups (e.g., C=O stretch at ~1705 cm⁻¹) .
- Elemental analysis to validate purity (e.g., <0.5% deviation from theoretical C/H/N/S values) .
Q. What are the key considerations for optimizing reaction conditions in triazole-thiazolidinone hybrid synthesis?
- Answer : Screen solvents (ethanol optimal for yields >60%), temperature (reflux for cyclization), and stoichiometry (1:1 molar ratio of hydrazine to aldehyde). Use TLC or HPLC to monitor reaction progress .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during structural elucidation?
- Answer :
- Case Study : A derivative showed NMR signals inconsistent with HRMS data. Repeating synthesis under anhydrous conditions resolved discrepancies caused by hydrate formation .
- Methodological Tip: Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT for predicted spectra) .
Q. What strategies enhance the antimicrobial activity of triazole-thiazolidinone hybrids?
- Answer :
- SAR Insights : Introduce electron-withdrawing groups (e.g., -NO₂ at para position) to boost activity against Gram-negative bacteria .
- Molecular Hybridization : Combine benzothiazole (membrane disruption) with triazole (metal chelation) for multi-target effects .
- Experimental Design: Use MIC assays and time-kill kinetics to compare derivatives against clinical isolates .
Q. How do solvent polarity and catalyst choice influence regioselectivity in triazole ring formation?
- Answer :
- Polar aprotic solvents (e.g., DMF) favor N1-substitution, while water with CuCl₂ promotes N2-selectivity via coordination effects .
- Advanced Tip: Employ kinetic vs. thermodynamic control by varying reaction duration (shorter times favor kinetic products).
Q. What green chemistry principles apply to the synthesis of this compound class?
- Answer :
- Solvent selection : Water or ethanol reduces toxicity .
- Catalyst efficiency : Sub-stoichiometric CuCl₂ (1 mol%) minimizes waste .
- Atom economy : One-pot reactions reduce intermediate purification steps .
Data Contradiction Analysis
Q. Why might yields vary significantly between oxidative C-H functionalization and one-pot methods?
- Answer :
- Oxidative method : Sensitive to disulfide intermediate stability; moisture or oxygen can degrade intermediates, reducing yields .
- One-pot method : Dependent on aldehyde reactivity; electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) may require longer reflux times .
- Troubleshooting: Use inert atmospheres for oxidation-sensitive steps and pre-activate aldehydes with acetic acid .
Q. How to address inconsistencies in biological activity across structurally similar derivatives?
- Answer :
- Lipophilicity vs. solubility : LogP values >3.0 may reduce aqueous solubility, limiting bioavailability despite in vitro potency .
- Metabolic stability : Introduce methyl groups to block CYP450-mediated degradation .
- Experimental Design: Pair in vitro assays with ADMET profiling (e.g., microsomal stability tests) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
